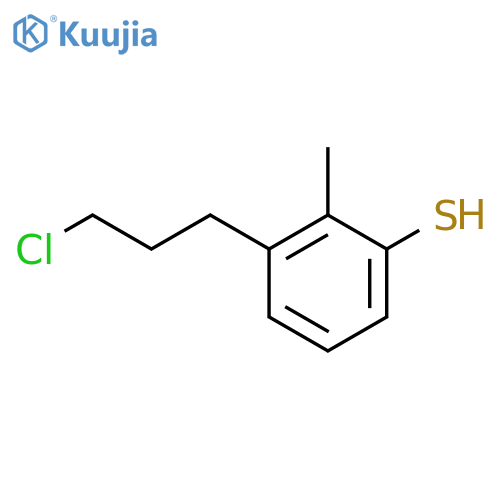Cas no 1804097-71-9 (3-(3-Chloropropyl)-2-methylthiophenol)

1804097-71-9 structure
商品名:3-(3-Chloropropyl)-2-methylthiophenol
CAS番号:1804097-71-9
MF:C10H13ClS
メガワット:200.728220701218
CID:5008278
3-(3-Chloropropyl)-2-methylthiophenol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropyl)-2-methylthiophenol
-
- インチ: 1S/C10H13ClS/c1-8-9(5-3-7-11)4-2-6-10(8)12/h2,4,6,12H,3,5,7H2,1H3
- InChIKey: XLXKCAIRRKVOHS-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C=1C)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- トポロジー分子極性表面積: 1
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-(3-Chloropropyl)-2-methylthiophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005157-250mg |
3-(3-Chloropropyl)-2-methylthiophenol |
1804097-71-9 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010005157-500mg |
3-(3-Chloropropyl)-2-methylthiophenol |
1804097-71-9 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
| Alichem | A010005157-1g |
3-(3-Chloropropyl)-2-methylthiophenol |
1804097-71-9 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-(3-Chloropropyl)-2-methylthiophenol 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
1804097-71-9 (3-(3-Chloropropyl)-2-methylthiophenol) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
